
Benzenesulfonamide, 2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)-
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Overview
Description
Benzenesulfonamide, 2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)- is an organic compound with the molecular formula C17H28N2O4S. This compound is characterized by the presence of a benzenesulfonamide core substituted with two methoxy groups and a tetramethylpiperidinyl group. It is a white to almost white solid that is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxybenzenesulfonyl chloride and 2,2,6,6-tetramethylpiperidine.
Reaction: The 2,5-dimethoxybenzenesulfonyl chloride is reacted with 2,2,6,6-tetramethylpiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenesulfonamide, 2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)- involves its interaction with specific molecular targets. For example, it can act as an inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) by binding to the enzyme and preventing its activity. This inhibition is achieved through an allosteric mechanism, where the compound binds to a site other than the active site, inducing conformational changes that reduce enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,5-dimethoxy-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of the tetramethylpiperidinyl group.
2,5-Dimethoxy-N-phenylsulfanilamide: Similar structure but with a phenyl group instead of the tetramethylpiperidinyl group.
Uniqueness
Benzenesulfonamide, 2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)- is unique due to the presence of the tetramethylpiperidinyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S/c1-16(2)10-12(11-17(3,4)19-16)18-24(20,21)15-9-13(22-5)7-8-14(15)23-6/h7-9,12,18-19H,10-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHRUHHQWSFORI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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